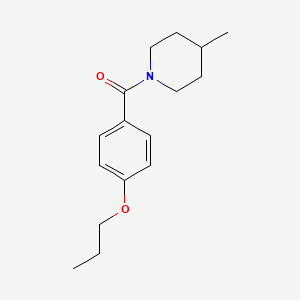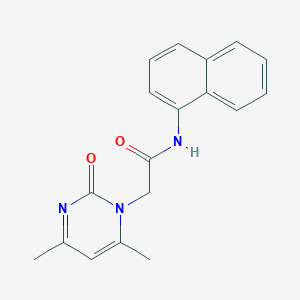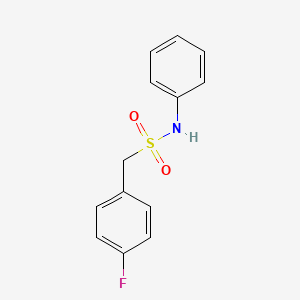
4-methyl-1-(4-propoxybenzoyl)piperidine
説明
4-methyl-1-(4-propoxybenzoyl)piperidine, also known as MPBP, is a chemical compound that belongs to the piperidine family. It is a synthetic derivative of the opioid analgesic drug, fentanyl, which is commonly used for pain management. MPBP has gained significant attention in recent years due to its potential applications in scientific research.
科学的研究の応用
4-methyl-1-(4-propoxybenzoyl)piperidine has been used extensively in scientific research, particularly in the field of neuroscience. It is a potent and selective agonist of the μ-opioid receptor, which is involved in the modulation of pain, reward, and addiction. 4-methyl-1-(4-propoxybenzoyl)piperidine has been used to study the structure-activity relationships of opioid receptor ligands and to investigate the mechanisms of opioid receptor activation and desensitization.
作用機序
4-methyl-1-(4-propoxybenzoyl)piperidine binds to the μ-opioid receptor with high affinity and activates it, leading to the inhibition of neurotransmitter release and the modulation of neuronal excitability. This results in the reduction of pain perception and the induction of euphoria. 4-methyl-1-(4-propoxybenzoyl)piperidine also activates the κ-opioid receptor, which is involved in the regulation of mood and stress responses.
Biochemical and Physiological Effects
4-methyl-1-(4-propoxybenzoyl)piperidine has been shown to produce potent analgesic effects in animal models of acute and chronic pain. It also produces dose-dependent antinociception, sedation, and respiratory depression. 4-methyl-1-(4-propoxybenzoyl)piperidine has been found to be more potent than fentanyl in producing analgesia and respiratory depression, but less potent in producing sedation and physical dependence.
実験室実験の利点と制限
4-methyl-1-(4-propoxybenzoyl)piperidine has several advantages over other opioid receptor ligands in lab experiments. It is highly selective for the μ-opioid receptor and has a long duration of action, which makes it useful for studying the mechanisms of receptor activation and desensitization. However, 4-methyl-1-(4-propoxybenzoyl)piperidine has some limitations, such as its high potency and potential for producing respiratory depression, which requires careful dosing and monitoring.
将来の方向性
There are several future directions for research involving 4-methyl-1-(4-propoxybenzoyl)piperidine. One area of interest is the development of novel opioid receptor ligands with improved selectivity and potency. Another area is the investigation of the role of opioid receptors in the regulation of mood and stress responses. Additionally, 4-methyl-1-(4-propoxybenzoyl)piperidine could be used to study the interactions between opioid receptors and other neurotransmitter systems, such as the dopamine and serotonin systems, which are involved in the modulation of reward and addiction.
特性
IUPAC Name |
(4-methylpiperidin-1-yl)-(4-propoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-12-19-15-6-4-14(5-7-15)16(18)17-10-8-13(2)9-11-17/h4-7,13H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDFXGFRQNJVMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)(4-propoxyphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-{3-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4850913.png)
![4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]benzamide](/img/structure/B4850935.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4850943.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-isopropoxypropyl)thiourea](/img/structure/B4850948.png)
![N-(2,5-dimethylphenyl)-2-({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4850950.png)

![4-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4850973.png)
![N-(2,5-difluorophenyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4850978.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B4850980.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-(2-cyclopentylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4850986.png)
![methyl 3-({[(2-thienylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4850989.png)
![4-{2-[(N-2-furoylglycyl)oxy]acetyl}phenyl benzoate](/img/structure/B4851000.png)

![3,5-dimethyl-4-[4-(2-methylphenoxy)butyl]-1H-pyrazole](/img/structure/B4851015.png)